molecular formula C8H12GeO3 B14369047 5-(Trimethylgermyl)furan-2-carboxylic acid CAS No. 90260-95-0

5-(Trimethylgermyl)furan-2-carboxylic acid

Cat. No.: B14369047
CAS No.: 90260-95-0
M. Wt: 228.81 g/mol
InChI Key: UKIDXDJEKABQQN-UHFFFAOYSA-N
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Description

5-(Trimethylgermyl)furan-2-carboxylic acid is an organogermanium compound featuring a furan ring substituted with a trimethylgermyl group and a carboxylic acid group

Preparation Methods

The synthesis of 5-(Trimethylgermyl)furan-2-carboxylic acid typically involves the introduction of the trimethylgermyl group to a furan ring followed by carboxylation. One common method includes the reaction of furan with trimethylgermanium chloride in the presence of a base, followed by oxidation to introduce the carboxylic acid group. Industrial production methods may involve similar steps but optimized for larger scale and higher yields.

Chemical Reactions Analysis

5-(Trimethylgermyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form different products.

    Reduction: The carboxylic acid group can be reduced to an alcohol or other derivatives.

    Substitution: The trimethylgermyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Trimethylgermyl)furan-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organogermanium compounds.

    Biology: Research is ongoing into its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Its derivatives are being explored for potential therapeutic applications.

    Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(Trimethylgermyl)furan-2-carboxylic acid involves its interaction with various molecular targets. The trimethylgermyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The furan ring and carboxylic acid group can interact with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 5-(Trimethylgermyl)furan-2-carboxylic acid include:

    2,5-Furandicarboxylic acid: Another furan derivative with carboxylic acid groups, used in polymer synthesis.

    5-Hydroxymethyl-2-furancarboxylic acid: A furan derivative with a hydroxymethyl group, used in various chemical applications.

    5-(Chloromethyl)furan-2-carboxylic acid: A furan derivative with a chloromethyl group, used as an intermediate in organic synthesis

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for ongoing research and development.

Properties

CAS No.

90260-95-0

Molecular Formula

C8H12GeO3

Molecular Weight

228.81 g/mol

IUPAC Name

5-trimethylgermylfuran-2-carboxylic acid

InChI

InChI=1S/C8H12GeO3/c1-9(2,3)7-5-4-6(12-7)8(10)11/h4-5H,1-3H3,(H,10,11)

InChI Key

UKIDXDJEKABQQN-UHFFFAOYSA-N

Canonical SMILES

C[Ge](C)(C)C1=CC=C(O1)C(=O)O

Origin of Product

United States

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